N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide

Description

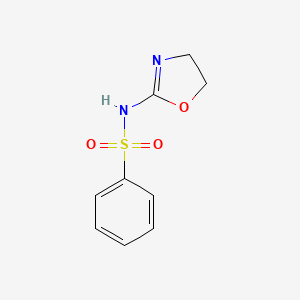

N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a partially saturated 1,3-oxazole ring (4,5-dihydrooxazole) linked to a benzenesulfonamide moiety. Its synthesis likely involves condensation reactions between sulfonamide precursors and oxazole intermediates, as seen in similar compounds .

Properties

CAS No. |

90557-99-6 |

|---|---|

Molecular Formula |

C9H10N2O3S |

Molecular Weight |

226.25 g/mol |

IUPAC Name |

N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C9H10N2O3S/c12-15(13,8-4-2-1-3-5-8)11-9-10-6-7-14-9/h1-5H,6-7H2,(H,10,11) |

InChI Key |

LAIPKAYKOPDTFS-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=N1)NS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzenesulfonyl chloride with an amino alcohol to form the oxazoline ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the oxazole ring to oxazolidine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Oxazolidine derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with active sites, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Structural Analogues with Oxazole/Oxadiazole Heterocycles

Key Insights :

- Compared to oxadiazoles (e.g., compound 6a), the oxazole ring has fewer heteroatoms, leading to weaker electron-withdrawing effects and altered acidity of the sulfonamide group .

- Substituent Effects: Sulfamoxole’s 4-amino group enhances aqueous solubility, whereas the target compound’s unsubstituted benzene may prioritize lipophilicity for membrane permeability . Ethylthio or fluorophenyl groups in analogs increase steric bulk and lipophilicity, impacting target selectivity .

Biological Activity

N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a 4,5-dihydro-1,3-oxazole ring. Its molecular formula is . The sulfonamide moiety is well-known for its antibacterial properties, while the oxazole ring contributes to the compound's reactivity and potential biological functions.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound's mechanism of action involves inhibiting bacterial quorum sensing, which disrupts communication among bacteria and reduces virulence factor production.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It has been effective against various fungal strains, suggesting its potential utility in treating fungal infections.

Anticancer Potential

Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with varying degrees of efficacy . The compound's structural features may enhance its ability to interact with cancer-related targets.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can be tailored to produce various derivatives with enhanced biological activities. These derivatives are synthesized by modifying the sulfonamide or oxazole components to improve solubility or potency.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Simple sulfonamide | Antibacterial |

| Benzene Sulfonamide | Aromatic sulfonamide | Antimicrobial |

| 4-Methyl-N-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl | Contains methyl substitutions enhancing solubility | Antimicrobial |

| 5(4H)-Oxazolone derivatives | Oxazolone ring | Antifungal, Anticancer |

This compound stands out due to its unique combination of oxazole and sulfonamide structures, which may enhance its biological activity compared to simpler compounds.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential as both an antimicrobial agent and an anti-cancer therapeutic. For instance:

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound significantly inhibited biofilm formation in Pseudomonas aeruginosa, indicating its potential as an anti-biofilm agent in clinical settings.

- Cancer Cell Studies : A study evaluating various derivatives showed that certain modifications led to increased cytotoxicity against MCF-7 cells with IC50 values in the micromolar range. These findings suggest that structural optimization could yield more potent anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.